Arachidonate

描述

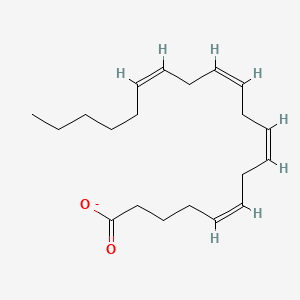

Structure

3D Structure

属性

分子式 |

C20H31O2- |

|---|---|

分子量 |

303.5 g/mol |

IUPAC 名称 |

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12-,16-15- |

InChI 键 |

YZXBAPSDXZZRGB-DOFZRALJSA-M |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-] |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-] |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-] |

产品来源 |

United States |

Arachidonate Biosynthesis and Cellular Release Mechanisms

De Novo Synthesis from Precursor Fatty Acids

While humans cannot synthesize the ultimate omega-6 precursor, linoleic acid, they can convert it into arachidonate through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum. libretexts.org This biosynthetic pathway involves sequential desaturation and elongation steps. nih.gov

Desaturase enzymes are responsible for introducing double bonds at specific positions within the fatty acid carbon chain. nih.govmdpi.com In the context of this compound synthesis, two key desaturases are paramount:

Delta-6 Desaturase (D6D) : This enzyme, encoded by the FADS2 gene, catalyzes the rate-limiting step in the pathway. mdpi.com It introduces a double bond at the sixth carbon from the carboxyl end of linoleic acid (18:2n-6) to produce gamma-linolenic acid (GLA, 18:3n-6). mdpi.comresearchgate.net

Delta-5 Desaturase (D5D) : Encoded by the FADS1 gene, this enzyme acts later in the pathway. mdpi.com After gamma-linolenic acid has been elongated, D5D introduces a double bond at the fifth carbon of dihomo-gamma-linolenic acid (DGLA, 20:3n-6) to yield arachidonic acid (20:4n-6). researchgate.netmdpi.com

The activity of these desaturases is crucial for maintaining the cellular supply of polyunsaturated fatty acids. researchgate.net An alternative pathway has also been identified where linoleic acid is first elongated and then desaturated by FADS2, which in this case exhibits delta-8 desaturase activity. mdpi.com

Elongase enzymes are responsible for lengthening the carbon chain of fatty acids, a process that occurs in the endoplasmic reticulum. mdpi.comnih.gov The synthesis of this compound requires the action of an elongase to convert the 18-carbon gamma-linolenic acid into the 20-carbon dihomo-gamma-linolenic acid.

The key enzyme in this step is Elongation of Very Long-Chain Fatty Acids Protein 5 (ELOVL5) . This enzyme catalyzes the addition of a two-carbon unit (from malonyl-CoA) to gamma-linolenic acid, thereby forming the direct precursor for the final desaturation step by Delta-5 desaturase. researchgate.netmdpi.comromj.org The elongase condensing enzyme is the rate-determining component of the multi-enzyme elongation complex. nih.govnottingham.ac.uk

Table 1: Key Enzymes in the De Novo Synthesis of this compound from Linoleic Acid

| Enzyme | Gene | Substrate | Product | Function |

|---|---|---|---|---|

| Delta-6 Desaturase (D6D) | FADS2 | Linoleic Acid (18:2n-6) | Gamma-Linolenic Acid (18:3n-6) | Desaturation |

| ELOVL5 | ELOVL5 | Gamma-Linolenic Acid (18:3n-6) | Dihomo-gamma-linolenic Acid (20:3n-6) | Elongation |

| Delta-5 Desaturase (D5D) | FADS1 | Dihomo-gamma-linolenic Acid (20:3n-6) | Arachidonic Acid (20:4n-6) | Desaturation |

The expression and activity of the enzymes involved in this compound synthesis are subject to complex genetic and hormonal regulation. The genes encoding the critical desaturases, FADS1 (Delta-5 desaturase) and FADS2 (Delta-6 desaturase), are located in a cluster on human chromosome 11. mdpi.commdpi.comromj.org This genetic linkage suggests coordinated regulation.

Several factors are known to influence the transcription of these genes:

Hormonal Control : Insulin (B600854) is a key hormonal activator of both delta-5 and delta-6 desaturases, promoting the expression of their respective mRNAs. researchgate.net Conversely, hormones such as glucagon (B607659) and adrenaline have been shown to depress desaturase activity. researchgate.net

Transcription Factors : Sterol-regulatory element binding protein-1 (SREBP-1) can enhance the expression of genes for both elongases and desaturases, including ELOVL6, Δ5D, and Δ6D. nih.gov Peroxisome proliferator-activated receptor α (PPARα) is also involved in regulating the expression of these enzymes. nih.gov

Genetic Polymorphisms : Single nucleotide polymorphisms (SNPs) within the FADS gene cluster are associated with variations in desaturase efficiency, leading to different levels of circulating polyunsaturated fatty acids among individuals. mdpi.comromj.org

Role of Elongase Enzymes

Storage and Mobilization from Cellular Phospholipids (B1166683)

Once synthesized or obtained from the diet, this compound is not typically stored in its free form, as high concentrations of free fatty acids can be toxic to cells. researchgate.net Instead, it is rapidly esterified into cellular phospholipids, primarily within biological membranes. csic.esnih.gov

This compound is predominantly found at the sn-2 position of glycerophospholipids. csic.es The incorporation is a two-step process involving activation of the fatty acid to arachidonoyl-CoA by acyl-CoA synthetase, followed by its transfer to a lysophospholipid by a lysophospholipid acyltransferase. csic.esnih.gov

The main phospholipid classes that serve as reservoirs for this compound include:

Phosphatidylcholine (PC)

Phosphatidylethanolamine (B1630911) (PE)

Phosphatidylinositol (PI)

Phosphatidylserine (PS) csic.esahajournals.org

Studies in various cell types, including neuroblastoma cells and vascular smooth muscle cells, have shown that while arachidonic acid is rapidly incorporated into multiple phospholipid classes, there is a subsequent redistribution. nih.govpnas.org This "remodeling," often referred to as the Lands' Cycle, involves the transfer of this compound between different phospholipid pools. elifesciences.org For instance, in many inflammatory cells, despite PC being an initial acceptor, this compound becomes more abundant in PE over time. csic.es In rabbit vascular smooth muscle, plasmenylethanolamine, a subclass of PE, has been identified as the major storage depot for arachidonic acid. pnas.org This enrichment in specific phospholipid pools may create localized membrane domains with distinct physical properties and prepare a readily available substrate pool for specific signaling events. elifesciences.orgresearchgate.netelifesciences.org

Table 2: Major Phospholipid Storage Pools for this compound

| Phospholipid Class | Common Abbreviation | Primary Role in this compound Storage |

|---|---|---|

| Phosphatidylcholine | PC | A major and often initial acceptor of this compound. csic.esnih.gov |

| Phosphatidylethanolamine | PE | A significant storage pool, often enriched through remodeling from PC. csic.esnih.govpnas.org |

| Phosphatidylinositol | PI | An important reservoir, particularly for receptor-mediated signaling pathways. csic.esahajournals.org |

| Phosphatidylserine | PS | Also serves as a storage site for this compound. ahajournals.org |

The mobilization of this compound from its phospholipid storage sites is a critical, highly regulated step that initiates the synthesis of eicosanoids and other lipid mediators. This release is primarily catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes. nih.govaocs.org These enzymes specifically hydrolyze the ester bond at the sn-2 position of glycerophospholipids, liberating a free fatty acid (often this compound) and a lysophospholipid. csic.eswikipedia.org

The PLA2 superfamily is diverse, but several groups are particularly relevant to this compound release:

Cytosolic PLA2 (cPLA2) : This family, particularly the 85 kDa cPLA2-IVA, is considered a key enzyme for stimulus-induced this compound release. nih.govcaymanchem.com It shows a high degree of selectivity for phospholipids containing this compound at the sn-2 position and is activated by an increase in intracellular calcium and phosphorylation by kinases like MAPK. caymanchem.com

Secreted PLA2 (sPLA2) : These are typically smaller, calcium-dependent enzymes that are secreted from the cell. wikipedia.org Once outside the cell, they can act on the membranes of adjacent cells, playing a role in intercellular communication and inflammation. wikipedia.orgcaymanchem.com

Calcium-Independent PLA2 (iPLA2) : This group of enzymes does not require calcium for catalysis. caymanchem.com They are thought to be involved in routine membrane remodeling and maintaining fatty acid homeostasis, contributing to the spontaneous or basal release of fatty acids. aocs.org

While PLA2-mediated hydrolysis is the main pathway, other enzymes like phospholipase C (PLC) followed by diacylglycerol lipase (B570770) can also contribute to this compound release. csic.es The activation of these various phospholipases is a central event in cellular signaling, ensuring that free this compound is made available for downstream metabolic pathways upon cellular stimulation. nih.govaocs.org

Table 3: Key Phospholipase A₂ (PLA₂) Enzymes in this compound Release

| PLA₂ Group | Common Name | Activators | Primary Function in this compound Release |

|---|---|---|---|

| Group IVA | Cytosolic PLA₂ (cPLA₂) | Increased intracellular Ca²⁺, MAPK phosphorylation | Key enzyme for rapid, stimulus-coupled release of this compound for eicosanoid synthesis. nih.govcaymanchem.com |

| Group II, V, X | Secreted PLA₂ (sPLA₂) | Extracellular Ca²⁺ | Involved in inflammation and intercellular signaling by releasing this compound from neighboring cells. wikipedia.orgcaymanchem.com |

| Group VI | Calcium-Independent PLA₂ (iPLA₂) | Calcium-independent | Contributes to basal this compound release and phospholipid membrane remodeling. aocs.orgcaymanchem.com |

Enzymatic Release of this compound: Phospholipases

Cytosolic Phospholipase A2 (cPLA2) Mechanisms

Cytosolic phospholipase A2 (cPLA2) is a key enzyme that mediates agonist-induced this compound release in numerous cell types. nih.gov This 85-kDa enzyme selectively hydrolyzes the sn-2 ester bond of glycerophospholipids, which is frequently esterified with arachidonic acid. researchgate.netaai.org The activation of cPLA2 is a multi-step process, primarily regulated by intracellular calcium concentrations and phosphorylation. nih.gov

An increase in intracellular calcium, triggered by various stimuli, leads to the binding of Ca2+ ions to the C2 domain of cPLA2. nih.govmdpi.com This binding event induces the translocation of cPLA2 from the cytosol to the nuclear envelope and endoplasmic reticulum, where its phospholipid substrates reside. nih.gov

In addition to calcium-dependent translocation, phosphorylation of cPLA2 is a critical component of its activation. Mitogen-activated protein kinases (MAPKs) phosphorylate cPLA2 on serine residue 505 (S505), which enhances its catalytic activity. nih.gov In macrophages, stimuli like zymosan can induce both a transient rise in intracellular calcium and MAPK activation, leading to a synergistic and full activation of cPLA2 for this compound release. nih.gov However, alternative pathways for cPLA2 regulation exist, as certain agents can induce this compound release without a corresponding increase in intracellular calcium. nih.gov

The activation of cPLA2 can also be influenced by other signaling molecules. For instance, ceramide-1-phosphate (C1P), a bioactive sphingolipid, can trigger the translocation of the cPLA2 C2 domain to the perinuclear membrane, mediating this compound release. mdpi.com Furthermore, phosphatidylinositol 4,5-bisphosphate (PIP2) can directly bind to the catalytic domain of cPLA2 after its translocation to the membrane, leading to a significant increase in its catalytic activity. mdpi.com

Table 1: Key Factors in cPLA2 Activation and this compound Release

| Factor | Mechanism of Action | Reference |

|---|---|---|

| Intracellular Ca2+ | Binds to the C2 domain, inducing translocation of cPLA2 to membranes. | nih.govmdpi.com |

| MAPK Phosphorylation | Phosphorylates cPLA2 at S505, enhancing its catalytic activity. | nih.gov |

| Ceramide-1-Phosphate (C1P) | Triggers translocation of the cPLA2 C2 domain to the perinuclear membrane. | mdpi.com |

| Phosphatidylinositol 4,5-Bisphosphate (PIP2) | Directly binds to the catalytic domain of translocated cPLA2, increasing its activity. | mdpi.com |

Secretory Phospholipase A2 (sPLA2) Mechanisms

Secretory phospholipases A2 (sPLA2s) are a family of enzymes that also catalyze the hydrolysis of the sn-2 position of glycerophospholipids to release arachidonic acid and lysophospholipids. researchgate.net These enzymes are found in various mammalian tissues and venoms and play a role in digestion, inflammation, and host defense. wikipedia.org

The activation of sPLA2 enzymatic function is often triggered by environmental stress or disease conditions, promoting the release of arachidonic acid. oatext.com The highly cationic nature of some sPLA2s, such as sPLA2-IIA, allows them to bind to and hydrolyze anionic phospholipids on cell membranes, particularly those that are damaged or stressed. oatext.com This hydrolysis leads to the production of arachidonic acid and other precursors of inflammatory mediators. oatext.com

Interestingly, some sPLA2 isotypes can selectively release arachidonic acid from certain cells through receptor-mediated mechanisms. nih.gov For example, specific sPLA2 isotypes can bind to receptors on the surface of mast cells, and this receptor occupancy alone can be sufficient to induce the release of arachidonic acid, even without the enzyme's catalytic activity. nih.gov This suggests a dual role for some sPLA2s, acting as both enzymes and signaling ligands.

Phospholipase C and Phospholipase D Involvement

While phospholipase A2 enzymes are the direct players in cleaving arachidonic acid from phospholipids, phospholipase C (PLC) and phospholipase D (PLD) are also intricately involved in the signaling cascades that lead to its release.

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 diffuses into the cytoplasm and triggers the release of calcium from intracellular stores, which, as discussed earlier, is a critical step in cPLA2 activation. mdpi.com DAG, in conjunction with calcium, activates protein kinase C (PKC), which can then activate the MAPK pathway, leading to the phosphorylation and activation of cPLA2. mdpi.com In some cellular contexts, the DAG produced by PLC can also be a source of arachidonic acid through the sequential action of DAG lipase and monoacylglycerol lipase. edpsciences.org

PLD hydrolyzes phosphatidylcholine, a major component of cell membranes, to produce phosphatidic acid (PA) and choline. nih.govahajournals.org The PA can then be converted to DAG by PA phosphohydrolase. ahajournals.org This PLD-derived DAG can contribute to the activation of PKC and the subsequent cascade leading to this compound release. nih.gov Furthermore, studies have shown that PA itself can stimulate the release of arachidonic acid, suggesting it may directly or indirectly activate a phospholipase A2. umich.edu In some cell types, the inhibition of PLD activity has been shown to significantly reduce bradykinin-stimulated arachidonic acid release, highlighting its importance in this signaling pathway. nih.gov

Table 2: Role of PLC and PLD in this compound Release

| Enzyme | Primary Products | Downstream Effects Leading to this compound Release | Reference |

|---|---|---|---|

| Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) | IP3-mediated Ca2+ release activates cPLA2. DAG activates PKC, which can lead to cPLA2 phosphorylation. DAG can also be a source of this compound. | mdpi.comedpsciences.org |

| Phospholipase D (PLD) | Phosphatidic Acid (PA) and Choline | PA is converted to DAG, which activates PKC. PA itself may also stimulate this compound release. | nih.govahajournals.orgumich.edu |

Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT3) in Lipid Remodeling

The incorporation of this compound into membrane phospholipids is a crucial step that precedes its release. Lysophosphatidylcholine acyltransferase 3 (LPCAT3) is a key enzyme in this "remodeling" pathway. escholarship.org It catalyzes the reacylation of lysophospholipids, particularly with arachidonoyl-CoA, thereby enriching cellular membranes with this compound-containing phospholipids. nih.gove-century.us

LPCAT3 is a member of the membrane-bound O-acyltransferase (MBOAT) family and exhibits a preference for arachidonoyl-CoA as a substrate. mdpi.com Studies have shown that the knockdown of LPCAT3 leads to a significant reduction in the levels of this compound-containing phosphatidylcholine species. nih.gov

This enzyme plays a critical role in maintaining lipid homeostasis and has been shown to be a key determinant of triglyceride secretion. escholarship.orgelifesciences.org By ensuring a high concentration of this compound within membrane phospholipids, LPCAT3 provides the necessary substrate pool for phospholipase A2 enzymes to act upon during cellular stimulation, thus regulating the availability of arachidonic acid for the synthesis of eicosanoids and other lipid mediators. nih.gov Research in mice has demonstrated that the lack of LPCAT3 results in drastically reduced levels of membrane this compound. nih.gov

Enzymatic Metabolism of Arachidonate and Eicosanoid Biosynthesis

Cyclooxygenase (COX) Pathway

The Cyclooxygenase (COX) pathway, also known as the prostaglandin-endoperoxide synthase (PTGS) pathway, is responsible for the biosynthesis of a class of eicosanoids called prostanoids. poliklinika-harni.hrwikipedia.org This family includes prostaglandins (B1171923) and thromboxanes. poliklinika-harni.hrallergolyon.fr The central enzyme in this pathway, cyclooxygenase, catalyzes the conversion of arachidonic acid into an unstable intermediate, Prostaglandin (B15479496) G2 (PGG2), which is then rapidly reduced to Prostaglandin H2 (PGH2). acs.orgwikipedia.orgyoutube.com PGH2 serves as the common precursor for the synthesis of various biologically active prostanoids. wikipedia.orgwikipedia.org

There are two primary isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, which share similar enzymatic functions but differ in their expression and physiological roles. wikipedia.orgallergolyon.fr

Cyclooxygenase-1 (COX-1): This isoform is constitutively expressed in most tissues throughout the body. allergolyon.frmdpi.com It is responsible for the baseline production of prostanoids that are involved in various homeostatic functions. nih.gov These include maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and facilitating platelet aggregation. mdpi.comnih.gov

Cyclooxygenase-2 (COX-2): In contrast to COX-1, COX-2 is an inducible enzyme. wikipedia.orgmdpi.com Its expression is typically low in most tissues under normal conditions but is significantly upregulated in response to inflammatory stimuli, such as cytokines and growth factors. allergolyon.frmdpi.com Consequently, COX-2 is primarily responsible for the elevated production of prostanoids at sites of inflammation. nih.gov

| Feature | Cyclooxygenase-1 (COX-1) | Cyclooxygenase-2 (COX-2) |

|---|---|---|

| Expression | Constitutive (present in most tissues) allergolyon.frmdpi.com | Inducible (upregulated by inflammatory stimuli) wikipedia.orgmdpi.com |

| Primary Function | Homeostasis (e.g., gastric protection, platelet aggregation) mdpi.comnih.govnih.gov | Inflammation and pain nih.gov |

| Role in Arachidonate Metabolism | Catalyzes the initial steps in prostanoid biosynthesis for physiological functions. mdpi.com | Catalyzes prostanoid biosynthesis primarily during inflammatory responses. mdpi.com |

The unstable endoperoxide, Prostaglandin H2 (PGH2), produced by the action of COX enzymes, is the pivotal intermediate from which all other prostaglandins are synthesized. wikipedia.orgwikipedia.org The specific prostaglandin produced depends on the presence of downstream isomerase and synthase enzymes within a particular cell or tissue type. wikipedia.org

Prostaglandin H2 (PGH2): The direct product of COX activity and the precursor for all other prostanoids. wikipedia.orgwikipedia.org

Prostaglandin E2 (PGE2): Synthesized from PGH2 by the action of PGE2 synthase, PGE2 is a versatile prostaglandin involved in a wide array of physiological and pathological processes, including inflammation, fever, and pain. nih.govnih.gov

Prostaglandin D2 (PGD2): Produced from PGH2 by PGD2 synthase, PGD2 is prominently involved in allergic responses and sleep regulation. nih.govnih.gov

Prostaglandin F2alpha (PGF2alpha): Generated from PGH2 via PGF2alpha synthase, PGF2alpha plays a significant role in smooth muscle contraction, particularly in the uterus during childbirth. nih.govnih.gov

Prostacyclin (PGI2): Synthesized from PGH2 by prostacyclin synthase, PGI2 is a potent vasodilator and inhibitor of platelet aggregation, thereby counteracting the effects of thromboxane (B8750289) A2. nih.govwikipedia.org

Thromboxanes are another class of prostanoids derived from PGH2, primarily within platelets. nih.govwikipedia.org

Thromboxane A2 (TXA2): Synthesized from PGH2 by the enzyme thromboxane-A synthase, TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation, playing a critical role in blood clot formation (thrombosis). nih.govwikipedia.orgbiologyonline.com However, TXA2 is chemically unstable and has a very short half-life in aqueous solutions. ontosight.ainih.gov

Thromboxane B2 (TXB2): TXA2 is rapidly and non-enzymatically hydrolyzed to its stable, but biologically inactive, metabolite, Thromboxane B2 (TXB2). ontosight.ainih.govtaylorandfrancis.com The measurement of TXB2 levels is often used as a reliable indicator of TXA2 production. nih.govrndsystems.com

Prostaglandin Synthesis (PGH2, PGE2, PGD2, PGF2alpha, PGI2)

Lipoxygenase (LOX) Pathway

The Lipoxygenase (LOX) pathway represents the second major route for the enzymatic metabolism of arachidonic acid. nih.govmdpi.com This pathway leads to the production of leukotrienes and other related compounds. allergolyon.fr The key enzymes in this pathway are lipoxygenases, which catalyze the insertion of molecular oxygen into arachidonic acid at specific positions. tg.org.auuwyo.edu

The most clinically significant branch of the LOX pathway is initiated by the enzyme 5-Lipoxygenase (5-LOX). tg.org.aumdpi.com The activity of 5-LOX is critically dependent on a nuclear membrane protein known as the 5-Lipoxygenase Activating Protein (FLAP). tg.org.auki.senih.gov

Upon cellular activation, 5-LOX translocates from the cytoplasm to the nuclear envelope. tg.org.auatsjournals.org FLAP, an integral membrane protein, is thought to bind the liberated arachidonic acid and present it to 5-LOX, thereby facilitating the enzymatic reaction. atsjournals.orgebi.ac.ukslu.se This interaction is essential for the efficient biosynthesis of leukotrienes. ebi.ac.ukplos.orgresearchgate.net

The 5-LOX/FLAP complex catalyzes the conversion of arachidonic acid into an unstable epoxide intermediate, Leukotriene A4 (LTA4). ki.senih.govnih.gov LTA4 is a pivotal branch point in the leukotriene biosynthetic cascade and has no biological activity itself. uwyo.edunih.gov It is rapidly converted into other biologically active leukotrienes by specific downstream enzymes. tg.org.aunih.gov

Leukotriene A4 (LTA4): The unstable epoxide intermediate produced by 5-LOX. ki.seresearchgate.net

Leukotriene B4 (LTB4): In cells containing the enzyme LTA4 hydrolase, such as neutrophils, LTA4 is converted to Leukotriene B4 (LTB4). ki.sewikipedia.org LTB4 is a potent chemoattractant, playing a crucial role in recruiting inflammatory cells to sites of injury or infection. tg.org.auwikipedia.org

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): In cells that express LTC4 synthase, such as mast cells and eosinophils, LTA4 is conjugated with the tripeptide glutathione (B108866) to form Leukotriene C4 (LTC4). ki.sewikipedia.org LTC4 is then sequentially metabolized outside the cell. A gamma-glutamyl transpeptidase removes a glutamic acid residue to form Leukotriene D4 (LTD4). nih.govnih.gov Subsequently, a dipeptidase removes a glycine (B1666218) residue from LTD4 to yield Leukotriene E4 (LTE4). tg.org.aunih.gov Collectively, LTC4, LTD4, and LTE4 are known as the cysteinyl leukotrienes and are powerful mediators of allergic and inflammatory responses, causing bronchoconstriction and increased vascular permeability. tg.org.auwikipedia.org

| Compound | Precursor | Key Enzyme | Primary Function/Characteristic |

|---|---|---|---|

| Leukotriene A4 (LTA4) | Arachidonic Acid | 5-Lipoxygenase (5-LOX) ki.seresearchgate.net | Unstable epoxide intermediate uwyo.eduki.se |

| Leukotriene B4 (LTB4) | LTA4 | LTA4 hydrolase ki.sewikipedia.org | Potent chemoattractant for neutrophils tg.org.auwikipedia.org |

| Leukotriene C4 (LTC4) | LTA4 | LTC4 synthase ki.sewikipedia.org | Parent of the cysteinyl leukotrienes wikipedia.org |

| Leukotriene D4 (LTD4) | LTC4 | Gamma-glutamyl transpeptidase nih.govnih.gov | Cysteinyl leukotriene; bronchoconstrictor tg.org.auwikipedia.org |

| Leukotriene E4 (LTE4) | LTD4 | Dipeptidase tg.org.aunih.gov | Cysteinyl leukotriene; involved in allergic inflammation tg.org.auwikipedia.org |

5-Lipoxygenase (5-LOX) and Associated Proteins (FLAP)

Lipoxin Biosynthesis (LXA4, LXB4)

Lipoxins are eicosanoids derived from the sequential metabolism of arachidonic acid by different lipoxygenase (LOX) enzymes. scispace.comresearchgate.net The primary pathways for the biosynthesis of Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4) involve the cooperative action of 5-LOX with either 15-LOX or 12-LOX. scispace.comresearchgate.netreactome.org

In the 5-LOX/15-LOX pathway, the process can be initiated by either enzyme. scispace.com One route involves the conversion of arachidonic acid to leukotriene A4 (LTA4) by 5-LOX. LTA4 is then metabolized by 15-LOX to a 5S,6S,15S-epoxytetraene intermediate, which is subsequently converted enzymatically to LXA4 and LXB4. scispace.com Alternatively, 15-LOX can first convert arachidonic acid to 15S-hydroperoxyeicosatetraenoic acid (15S-HpETE). scispace.com This intermediate is then acted upon by 5-LOX to form the same epoxytetraene intermediate that yields both LXA4 and LXB4. scispace.com

The 5-LOX/12-LOX pathway typically involves transcellular biosynthesis. For example, neutrophils can produce and secrete LTA4, which is then taken up by platelets. reactome.org The 12-LOX enzyme in platelets then converts LTA4 into LXA4 and LXB4. reactome.org

Aspirin-triggered lipoxins (ATL) are 15-epimers of lipoxins and are generated through interactions between 5-LOX and aspirin-acetylated cyclooxygenase-2 (COX-2). scispace.com The biosynthesis of these compounds proceeds via the conversion of 15R-hydroxyeicosatetraenoic acid (15R-HETE) by 5-LOX to an epoxide intermediate, which is then enzymatically converted to 15-epi-LXA4 and 15-epi-LXB4. scispace.com

12-Lipoxygenase (12-LOX) and Metabolites (12-HPETE, 12-HETE, Hepoxilins)

The 12-lipoxygenase (12-LOX) pathway metabolizes arachidonic acid to produce a range of bioactive lipids. In humans, the ALOX12 gene encodes for the platelet-type 12-LOX, which primarily converts arachidonic acid to 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE). wikipedia.org This initial product is then rapidly reduced to 12(S)-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HETE). wikipedia.orgreactome.org Another isoform, 12R-lipoxygenase (ALOX12B), produces the 12(R)-HETE stereoisomer. wikipedia.org

The 12-LOX pathway bifurcates at the level of 12S-HpETE. reactome.org This intermediate can either be reduced to 12S-HETE or be isomerized to form hepoxilins. reactome.orgnih.gov The formation of 12-HETE is the primary route under normal conditions, while conditions of oxidative stress or selenium deficiency can favor the isomerization route to produce hepoxilins, such as hepoxilin A3 (HXA3) and hepoxilin B3 (HXB3). nih.gov The enzyme ALOXE3 has been implicated in the isomerization of 12-HpETE to HXA3. reactome.org Additionally, 12(S)-HpETE can be converted to 12-oxo-ETE by cytochrome P450 enzymes. wikipedia.org

Research has shown that metabolites of the 12-LOX pathway, including 12(S)-HpETE, 12(S)-HETE, HXA3, and HXB3, can evoke significant biological responses. researchgate.net

15-Lipoxygenase (15-LOX, ALOX15B) and Metabolites (15-HPETE, 15-HETE, Eoxins)

The 15-lipoxygenase (15-LOX) pathway, involving enzymes like ALOX15 and ALOX15B, metabolizes arachidonic acid into several important signaling molecules. peerj.comnih.govwikipedia.org Human ALOX15 primarily exhibits 15-lipoxygenating activity, converting arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). peerj.comwikipedia.org This unstable intermediate is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). wikipedia.orgpnas.orgnih.gov

In addition to reduction to 15-HETE, 15(S)-HpETE can undergo dehydration to form 14,15-epoxy-eicosatetraenoic acid (14,15-LTA4). pnas.orgnih.gov This epoxide is a key intermediate in the formation of a class of proinflammatory mediators called eoxins. pnas.orgnih.gov In human eosinophils and mast cells, 14,15-LTA4 can be conjugated with glutathione to form eoxin C4 (EXC4), which can be further metabolized to EXD4 and EXE4. nih.gov

The 15-LOX pathway is also involved in the production of other bioactive lipids. For instance, 15-LOX-1 can participate in the formation of lipoxins. pnas.orgnih.gov Furthermore, the enzyme can metabolize other polyunsaturated fatty acids, such as linoleic acid, to produce metabolites like 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE). peerj.com

Cytochrome P450 (CYP450) Pathway

The cytochrome P450 (CYP450) monooxygenase system represents a third major pathway for arachidonic acid metabolism, distinct from the cyclooxygenase and lipoxygenase pathways. mcmaster.caoup.com This pathway utilizes NADPH and molecular oxygen to catalyze various oxidative reactions on arachidonic acid. mcmaster.ca The primary reactions mediated by CYP enzymes are epoxidation and hydroxylation. capes.gov.brgrantome.com These enzymatic activities lead to the formation of two main classes of eicosanoids: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). capes.gov.brreactome.org The expression and activity of specific CYP isoforms are tissue and cell-specific, leading to a diverse range of biological effects. capes.gov.br

Epoxygenases and Epoxyeicosatrienoic Acids (EETs)

CYP epoxygenases catalyze the epoxidation of arachidonic acid's double bonds to form four regioisomers of epoxyeicosatrienoic acid (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mcmaster.canih.gov These EETs function as autocrine and paracrine signaling molecules. nih.govresearchgate.net The synthesis of EETs begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2, followed by the action of CYP epoxygenases. nih.govwikipedia.org

Several human CYP isoforms, including members of the CYP2C and CYP2J subfamilies, have been identified as prominent epoxygenases. wikipedia.orgdiva-portal.org For example, CYP2C8 and CYP2C9 are implicated in the formation of EETs. ahajournals.org CYP2J2, highly expressed in cardiac myocytes, also metabolizes arachidonic acid to produce EETs. mcmaster.ca The different CYP epoxygenases exhibit some regioselectivity in the EETs they produce. wikipedia.org EETs are generally short-lived and are metabolized to less active dihydroxyeicosatrienoic acids (diHETrEs) by soluble epoxide hydrolase (sEH). capes.gov.brwikipedia.org

Omega-hydroxylases and Hydroxyeicosatetraenoic Acids (HETEs)

Cytochrome P450 omega-hydroxylases (ω-hydroxylases) metabolize arachidonic acid by adding a hydroxyl group to the omega (ω) or omega-1 (ω-1) carbon atom. nih.gov This results in the formation of hydroxyeicosatetraenoic acids (HETEs), such as 19-HETE and 20-HETE. reactome.orgnih.gov

Members of the CYP4A and CYP4F families are the primary ω-hydroxylases. nih.govnih.gov In humans, CYP4A11 and CYP4F2 are major enzymes responsible for the formation of 20-HETE in the liver and kidney. nih.gov 20-HETE is a significant metabolite of arachidonic acid produced by CYP ω-hydroxylases. nih.gov The expression and activity of these enzymes can be influenced by various factors and have been implicated in several physiological and pathological processes. nih.gov

Non-Enzymatic Oxidation: Isoprostanes

Isoprostanes are a family of prostaglandin-like compounds that are formed in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. nih.govahajournals.orgocl-journal.org Unlike prostaglandins, which are synthesized via the enzymatic cyclooxygenase pathway, isoprostane formation is a marker of oxidative stress. nih.govnih.gov

The process is initiated by the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, which is typically esterified in membrane phospholipids. ocl-journal.org This leads to the formation of bicyclic endoperoxide intermediates that are then reduced to F2-isoprostanes. ahajournals.org This process can generate a large number of diastereoisomers. ocl-journal.org The formed isoprostanes can be released from the phospholipids by a specific phospholipase A2. ocl-journal.org The quantification of F2-isoprostanes, such as 8-iso-PGF2α, is considered a reliable biomarker of lipid peroxidation and oxidative stress in humans. nih.govahajournals.org

Other this compound-Derived Mediators (e.g., Anandamide)

Beyond the classical eicosanoids, arachidonic acid serves as the foundational substrate for another crucial class of signaling lipids: the endocannabinoids. mdpi.comocl-journal.org These molecules are integral to the endocannabinoid system, a widespread neuromodulatory network that influences a vast array of physiological processes. sensiseeds.comresearchgate.net The two most well-characterized endocannabinoids derived from this compound are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.comocl-journal.orgnih.gov Their synthesis occurs "on-demand" from membrane phospholipid precursors in response to cellular stimuli. nih.govnih.gov

Anandamide (B1667382) (AEA)

N-arachidonoylethanolamine (AEA), or anandamide, was the first endogenous cannabinoid to be identified. nih.govcambridge.org It is formally the product of the condensation of arachidonic acid's carboxy group with ethanolamine's amino group. ebi.ac.uk The biosynthesis of anandamide is complex, involving multiple enzymatic pathways rather than a single route. nih.govwikipedia.org These pathways generally start with the formation of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), a membrane phospholipid precursor. wikipedia.orgjneurosci.orgdrugsense.org Rat brain tissue, for instance, contains both anandamide and its precursor, NAPE. jneurosci.orgdrugsense.org

One of the primary and most studied pathways for anandamide synthesis involves two sequential enzymatic steps. nih.govnih.gov

Formation of N-arachidonoyl phosphatidylethanolamine (NAPE): This initial step is catalyzed by an N-acyltransferase (NAT) enzyme. researchgate.netwikipedia.orgfrontiersin.org The NAT transfers an arachidonic acid molecule, typically from the sn-1 position of a phospholipid like phosphatidylcholine, to the primary amine head group of a phosphatidylethanolamine (PE) molecule. researchgate.netjneurosci.orgdrugsense.org This reaction can be dependent on calcium levels. jneurosci.orgnih.gov

Hydrolysis of NAPE to Anandamide: The newly formed NAPE is then cleaved to release anandamide. researchgate.net A key enzyme in this step is the N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). wikipedia.orgnih.govfrontiersin.org NAPE-PLD belongs to the metallo-β-lactamase family and specifically hydrolyzes NAPE to yield anandamide and phosphatidic acid. nih.govresearchgate.net

However, research, including studies on NAPE-PLD deficient mice, has revealed the existence of alternative, NAPE-PLD-independent pathways for anandamide generation. nih.govnih.govfrontiersin.org These alternative routes underscore the redundancy and complexity of anandamide biosynthesis. pnas.org

Alternative pathways include:

A multi-step process involving the sequential action of enzymes like α/β-hydrolase domain 4 (ABHD4) and glycerophosphodiesterase (GDE1) to process NAPE. frontiersin.orgpnas.org

A route where phospholipase C (PLC) hydrolyzes NAPE to produce phosphoanandamide, which is then dephosphorylated by a phosphatase, such as PTPN22, to yield anandamide. frontiersin.orgpnas.org

The direct condensation of free arachidonic acid and ethanolamine, a reaction that can be catalyzed by the fatty acid amide hydrolase (FAAH) enzyme operating in reverse. nih.govpnas.org This pathway is generally considered less likely under normal physiological conditions as it requires high concentrations of the substrates. nih.govpnas.org

2-Arachidonoylglycerol (2-AG)

2-Arachidonoylglycerol (2-AG) is another principal endocannabinoid and is the most abundant endocannabinoid found in the brain. ocl-journal.orgnih.gov It is an ester formed from arachidonic acid and glycerol. sensiseeds.comwikipedia.org Like anandamide, 2-AG is synthesized from membrane phospholipids. nih.govwikipedia.org

The most prominent pathway for 2-AG synthesis involves two enzymatic steps:

A phospholipase C (PLC), often PLCβ, hydrolyzes an this compound-containing phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), to generate diacylglycerol (DAG). wikipedia.orgnih.govresearchgate.net

This DAG, which contains arachidonic acid at the sn-2 position, is then hydrolyzed by a diacylglycerol lipase (B570770) (DAGL), specifically DAGLα or DAGLβ, to produce 2-AG. wikipedia.orgnih.gov

Other Endocannabinoid-like Mediators

In addition to AEA and 2-AG, other this compound-derived lipids with cannabimimetic properties have been identified. mdpi.com These include:

N-arachidonoyl dopamine (B1211576) (NADA): An agonist at both CB1 and TRPV1 receptors. mdpi.comcambridge.org

Virodhamine: An ester of arachidonic acid and ethanolamine, considered an "inverted" anandamide. mdpi.com It acts as a partial agonist/antagonist at the CB1 receptor and an agonist at the CB2 receptor. cambridge.org

Noladin ether (2-arachidonoyl glyceryl ether): An ether-linked endocannabinoid found in the brain that binds to cannabinoid receptors. mdpi.comcambridge.org

The following table summarizes the key enzymes and pathways in the biosynthesis of these this compound-derived mediators.

| Mediator | Primary Precursor(s) | Key Biosynthetic Enzyme(s) | Biosynthetic Pathway Summary |

|---|---|---|---|

| Anandamide (AEA) | Phosphatidylethanolamine (PE), Phosphatidylcholine | N-Acyltransferase (NAT), NAPE-PLD | NAT transfers arachidonic acid to PE to form NAPE, which is then hydrolyzed by NAPE-PLD. researchgate.netnih.govfrontiersin.org |

| Anandamide (AEA) (Alternative) | N-arachidonoyl phosphatidylethanolamine (NAPE) | Phospholipase C (PLC), PTPN22 | NAPE is hydrolyzed by PLC to phosphoanandamide, which is dephosphorylated to anandamide. pnas.org |

| Anandamide (AEA) (Alternative) | Arachidonic Acid, Ethanolamine | Fatty Acid Amide Hydrolase (FAAH) (in reverse) | Direct condensation of arachidonic acid and ethanolamine. nih.govpnas.org |

| 2-Arachidonoylglycerol (2-AG) | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC), Diacylglycerol Lipase (DAGL) | PLC hydrolyzes PIP2 to diacylglycerol (DAG), which is then converted to 2-AG by DAGL. wikipedia.orgnih.gov |

| N-arachidonoyl dopamine (NADA) | Arachidonic Acid, Dopamine | Not fully elucidated | Presumed condensation of arachidonic acid and dopamine. mdpi.com |

| Virodhamine | Arachidonic Acid, Ethanolamine | Not fully elucidated | Esterification of arachidonic acid and ethanolamine. mdpi.com |

Compound Index

Molecular Mechanisms and Cellular Roles of Arachidonate and Its Metabolites

Role in Cellular Membrane Dynamics and Function

Arachidonate is integral to the structural and functional integrity of cellular membranes. Its unique chemical structure, characterized by a 20-carbon chain with four cis-double bonds, imparts significant flexibility and fluidity to the lipid bilayer. nih.govjci.org

The presence of this compound within membrane phospholipids (B1166683) profoundly influences the physical properties of the cell membrane. The cis configuration of its double bonds introduces kinks in the fatty acyl chain, which prevents tight packing of phospholipids and thereby increases membrane fluidity. nih.govjci.orgnih.gov This enhanced fluidity is critical for various cellular functions, including membrane fusion and division. lipotype.com Studies have shown that membranes enriched with polyunsaturated fatty acids like arachidonic acid are more flexible and less rigid. acs.org

However, the effect of this compound on membrane fluidity is complex. While it generally increases fluidity compared to saturated fatty acids, some research suggests that at high concentrations, the multiple double bonds can introduce conformational constraints, potentially reducing the flexibility of the acyl chains in the hydrophobic core of the membrane. core.ac.uk This dynamic regulation of membrane fluidity is essential for maintaining cellular and organelle integrity. nih.gov

The fluidity of the cell membrane directly impacts the function of embedded proteins, including receptors, enzymes, and ion channels. nih.govnih.gov By altering the lipid microenvironment, this compound can modulate the conformational changes and lateral mobility of these proteins, thereby influencing their activity. royalsocietypublishing.org This modulation is a critical aspect of cellular signaling. nih.gov

The regulation of membrane protein function by the lipid bilayer can occur through both specific and non-specific interactions. royalsocietypublishing.org this compound can directly bind to proteins or alter the physical properties of the bilayer, such as thickness and curvature, which in turn affects protein function. royalsocietypublishing.orgrupress.org This interplay between this compound and membrane proteins is fundamental for a wide range of physiological processes.

Influence on Membrane Fluidity and Flexibility

Intracellular Signaling Functions

Upon cellular stimulation, arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 (PLA2). wikipedia.orgmdpi.com The free this compound can then act as a signaling molecule itself or be metabolized into a diverse array of bioactive lipids known as eicosanoids. wikipedia.orgnih.gov

Free this compound functions as a lipid second messenger, participating in the regulation of various intracellular signaling pathways. researchgate.netnih.govnih.gov It can be generated through the activation of phospholipase C (PLC), which produces diacylglycerol (DAG), a precursor for this compound release. wikipedia.orgnih.gov This signaling role is independent of its conversion to eicosanoids and involves the direct modulation of target proteins. nih.gov

Research has demonstrated that this compound can influence key signaling cascades, including those involving cAMP activation and calcium influx. nih.gov For instance, studies in rat pancreatic β-cells have shown that arachidonic acid can mobilize calcium from intracellular stores, an effect not observed with its non-metabolizable analogue, indicating a direct action of this compound itself. mdpi.com

This compound and its metabolites are significant modulators of ion channel and receptor activity. nih.govnih.gov A large body of evidence indicates that the effects of arachidonic acid are often mediated by its influence on ion channel function. arvojournals.org It can affect a wide variety of channels, including potassium (K+), sodium (Na+), and calcium (Ca2+) channels, as well as transient receptor potential (TRP) channels. nih.govnih.gov

The modulation can occur through direct interaction with the channel protein or its lipid microenvironment. nih.gov For example, this compound has been shown to directly target and increase the opening probability of certain K+ channels. nih.gov It can also alter the voltage dependence of channel activation or inactivation. nih.gov Furthermore, this compound can influence the function of receptors, such as the N-methyl-D-aspartate (NMDA)-type glutamate (B1630785) receptors, by modulating their associated ion channels. nih.gov

This compound plays a crucial role in regulating the activity of key signaling enzymes like Protein Kinase C (PKC) and Phospholipase C (PLC). wikipedia.org Several studies have established that this compound can activate certain PKC isoforms through a mechanism distinct from that of diacylglycerol. nih.gov This activation is an important component of its second messenger function. nih.gov

The interplay between this compound and these enzymes is complex and can involve feedback loops. For instance, the activation of PLC can lead to the release of this compound. mdpi.com In turn, this compound can modulate PLC activity. nih.gov Similarly, this compound can influence PKC-dependent signaling pathways. nih.gov For example, in some cell types, arachidonic acid-induced activation of extracellular signal-regulated kinase (ERK) is dependent on PLC and PKC. oup.com However, the specific effects can be cell-type and isoform-dependent. For example, while diacylglycerol promotes the translocation of PKC-ε to the plasma membrane, arachidonic acid stimulates its accumulation in the Golgi apparatus in certain cells. molbiolcell.org

Fundamental Roles in Cellular Processes

Cell Differentiation and Tissue Development

Arachidonic acid (AA) and its metabolites are crucial signaling molecules that influence cell differentiation and tissue development. In the context of adipose tissue, AA has been shown to promote the differentiation of clonal preadipocytes. researchgate.netinra.fr This effect appears to be mediated by its conversion to prostacyclin, which then activates cyclic AMP-dependent pathways that regulate the expression of key adipogenic transcription factors. researchgate.netinra.fr However, the role of AA in adipogenesis is complex, with some studies indicating it can also inhibit the differentiation of preadipocytes. physiology.orgcapes.gov.br For instance, prostaglandin (B15479496) F2 alpha (PGF2α), a metabolite of AA, has been found to inhibit both early and late markers of differentiation in the 1246 adipogenic cell line. capes.gov.br

Beyond adipose tissue, AA is involved in the development of other tissues. It is a significant component of the mammalian follicular fluid and plays a role in follicular development and oocyte growth. nih.gov AA can modulate the proliferation of induced pluripotent stem cells (iPSCs) and pluripotent embryonal carcinoma (EC) cells, highlighting its importance in early embryogenesis. researchgate.net Specifically, AA is involved in signaling pathways that direct cell fate decisions. researchgate.net

Regulation of Cell Survival and Apoptosis Mechanisms (e.g., Sphingomyelinase, Ceramide)

Arachidonic acid plays a dual role in regulating cell survival and apoptosis. The release of free AA can be a critical step in blocking cell proliferation and inducing apoptosis. oup.com High levels of free AA, resulting from the inhibition of its remodeling pathway, can trigger apoptosis. oup.com This pro-apoptotic effect is supported by evidence showing that direct application of AA induces apoptosis in a dose-dependent manner in certain cell lines. oup.com One of the proposed mechanisms for AA-induced apoptosis involves the stimulation of sphingomyelin (B164518) conversion to ceramide, a known apoptosis-inducing molecule. oup.com The accumulation of cellular AA has been linked to ceramide generation and subsequent apoptosis. oup.com

Conversely, the metabolism of AA through lipoxygenase or cyclooxygenase pathways can function as a cell survival mechanism. oup.com In some contexts, AA release is critical for cell survival, and inhibiting its release can lead to decreased cell survival. plos.org For example, in neuroblastoma cells, the release of AA and its subsequent metabolism by lipoxygenases is important for cell survival following treatment with retinoic acid. plos.org Furthermore, treatment of breast cancer cells with AA has been shown to reduce cell proliferation and viability by inducing apoptosis through the activation of caspases and mitochondrial membrane depolarization. mdpi.comnih.gov This suggests that the effect of AA on cell survival is highly context-dependent, influenced by cell type and the specific metabolic pathways activated.

Endocrine Signaling and Hormone Regulation

Arachidonic acid and its derivatives are deeply integrated into endocrine signaling and hormone regulation. In steroidogenic cells, trophic hormone stimulation leads to the release of AA from intracellular phospholipids, a process that is essential for steroid biosynthesis. conicet.gov.ar For instance, in Leydig cells, luteinizing hormone (LH) stimulation rapidly triggers AA release. conicet.gov.ar AA acts synergistically with cyclic AMP (cAMP) to enhance steroidogenesis and the expression of the steroidogenic acute regulatory (StAR) gene. conicet.gov.ar

AA's role extends to the regulation of hormone release from the pituitary gland. It has been shown to stimulate the release of growth hormone (GH) from somatotropes in a manner dependent on extracellular calcium. karger.com The mechanism involves an increase in intracellular calcium concentration through voltage-dependent calcium channels. karger.com In bovine ovarian granulosa cells, AA influences the secretion of steroid hormones, with higher doses decreasing estradiol (B170435) secretion and increasing progesterone (B1679170) secretion. nih.gov This modulation of hormone secretion is accompanied by changes in the expression of genes involved in steroidogenesis. nih.gov Furthermore, lipid-derived hormones, including eicosanoids derived from AA, are synthesized as needed from fatty acids in the plasma membrane and can cross the membrane to interact with intracellular receptors. pressbooks.pub

Mechanistic Insights in Specific Biological Systems

Neurobiology: Synaptic Plasticity and Neuronal Function

Arachidonic acid is a key modulator of synaptic plasticity and neuronal function. In the brain, it serves as a precursor to neuromodulatory molecules like prostaglandins (B1171923) and anandamides. frontiersin.org Astrocytes, a type of glial cell, release AA and its metabolites in response to neurotransmitter-induced calcium oscillations. physiology.org These metabolites, such as prostaglandin E2 and epoxyeicosatrienoic acids, can influence cerebral microcirculation. physiology.org

AA and its derivatives play a role in both short-term and long-term synaptic plasticity. frontiersin.org For instance, endocannabinoids derived from AA can mediate short-term synaptic plasticity and long-term depression at both excitatory and inhibitory synapses. frontiersin.org Furthermore, AA can directly modulate neuronal excitability by inhibiting sodium currents. This action reduces the amplitude and frequency of action potentials, thereby contributing to synaptic depression in areas like the striatum. nih.gov The spatial and temporal dynamics of signaling pathways involving AA are critical for determining the direction and magnitude of synaptic plasticity. nih.gov

Mechanisms in Nerve Degeneration and Regeneration

Following peripheral nerve injury, a complex process known as Wallerian degeneration occurs, which involves the breakdown of axons and the clearance of debris. researchgate.netkarger.com Arachidonic acid and its metabolites are key mediators in this process. researchgate.netkarger.comnih.govnih.gov After an injury, AA derivatives are produced by neurons and microglia, initiating signals that at first promote degeneration and later regulate the regenerative process. researchgate.netnih.gov

The enzymes responsible for producing AA metabolites, namely cyclooxygenases (COX) and lipooxygenases (LOX), are upregulated following nerve injury. researchgate.netnih.gov The resulting eicosanoids, such as prostaglandins and leukotrienes, are involved in the inflammatory response that is integral to both degeneration and regeneration. researchgate.netnih.gov For example, certain prostaglandins have been shown to inhibit neuronal apoptosis and improve neuronal regeneration after sciatic nerve injury. nih.gov Moreover, AA and other polyunsaturated fatty acids can directly influence neurite growth. mdpi.com The interplay between AA-derived inflammatory mediators and nerve regeneration-associated genes is crucial for a successful regenerative outcome. researchgate.netnih.gov

Pancreatic Physiology: Lipid Mediator Production and Signaling

In the pancreas, this compound and its metabolites are crucial players in both normal physiological functions and the development of pancreatic diseases. nih.govdntb.gov.ua The pancreas metabolizes arachidonic acid through the COX, LOX, and CYP450 pathways, producing a variety of eicosanoids. nih.govresearchgate.net These lipid mediators are involved in intracellular and intercellular signaling, influencing cellular responses and fate. nih.gov

For instance, prostaglandins like PGE2 and PGF2α, and the lipoxygenase product 12-hydroxyeicosatetraenoic acid (12-HETE), have been identified in isolated pancreatic islets. nih.gov Notably, 12-HETE is the most abundant metabolite synthesized from endogenous this compound in these islets. nih.gov Alterations in the release or concentration of this compound can impact insulin (B600854) secretion from pancreatic beta cells. mdpi.comresearchgate.net While arachidonic acid itself is a potent inducer of insulin secretion, its metabolites have varied effects. For example, PGE2 can inhibit insulin secretion and contribute to beta-cell dysfunction, whereas PGI2 may improve insulin sensitivity in pancreatic cells. mdpi.com

The role of this compound metabolites extends to inflammatory conditions of the pancreas, such as pancreatitis. nih.gov The metabolism of arachidonic acid is implicated in the inflammatory cascade associated with this disease. researchgate.net Specifically, the enzyme 15-lipoxygenase (ALOX15) and its metabolites play a dual role in acute pancreatitis. They can modulate pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, while also promoting the production of anti-inflammatory lipid mediators such as 15-HETE and lipoxin A4, which are critical for resolving inflammation and restoring pancreatic homeostasis. wjgnet.com

Renal Physiology: Glomerular and Tubular Function

This compound and its metabolites are integral to the regulation of renal hemodynamics, glomerular filtration, and tubular transport processes. karger.comnih.gov The kidney synthesizes various prostaglandins, which play a role in modulating renal vascular resistance, particularly in response to ischemia or vasoconstrictor hormones like angiotensin II. nih.govacs.org Under normal conditions, prostaglandins may not be essential for maintaining basal renal blood flow, but they become crucial in protecting the kidney from excessive vasoconstriction. karger.comahajournals.org Prostaglandin E2 (PGE2), for example, is vital for maintaining resting renal blood flow. ahajournals.org

Metabolites derived from the cytochrome P450 pathway, such as 20-hydroxyeicosatetraenoic acid (20-HETE), also significantly influence renal function. physiology.orgnih.gov 20-HETE is produced in key nephron segments, including the proximal tubules and the medullary thick ascending limb of the loop of Henle. physiology.org It can affect tubular function by inhibiting Na+-K+-ATPase and influencing ion transport. physiology.org Disturbances in the renal synthesis of 20-HETE can impact the self-regulation of renal blood flow and the tubule-glomerular feedback system, potentially contributing to the progression of glomerulonephritis and renal tubular interstitial nephritis. nih.gov

Furthermore, lipoxygenase products like leukotriene B4 are involved in mediating glomerular injury during inflammatory conditions such as experimental glomerulonephritis. nih.gov Conversely, there is evidence for an anti-inflammatory role of the 15-lipoxygenase pathway, whose products may act as endogenous antagonists to leukotrienes. nih.gov

Cardiovascular System: Vascular Reactivity and Atherogenesis Mechanisms

This compound metabolites, or eicosanoids, are fundamental regulators of cardiovascular homeostasis and are implicated in the pathogenesis of cardiovascular diseases. nih.govcdnsciencepub.comfrontiersin.org These lipid mediators are produced in blood vessels and influence the function of endothelial and vascular smooth muscle cells. portlandpress.com The balance between different eicosanoids is critical for maintaining vascular tone and preventing thrombosis. cdnsciencepub.com

The cyclooxygenase (COX) pathway produces prostaglandins and thromboxanes with often opposing effects. Prostacyclin (PGI2) is a vasodilator and inhibitor of platelet aggregation, playing a protective role in the cardiovascular system. nih.govportlandpress.com In contrast, thromboxane (B8750289) A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation. portlandpress.commdpi.com An imbalance in the PGI2 to TXA2 ratio has been linked to increased cardiovascular risk. portlandpress.com

Lipoxygenase (LOX) and cytochrome P450 (CYP) pathways also generate vasoactive metabolites. For example, the 12-LOX metabolite 12S-hydroxyeicosatrienoic acid (12S-HETE) is a vasoconstrictor, while the CYP-derived epoxyeicosatrienoic acids (EETs) are generally vasodilators. portlandpress.com The CYP metabolite 20-HETE, however, acts as a vasoconstrictor. portlandpress.com Genetic evidence suggests a causal relationship between high plasma levels of certain eicosanoids and an increased risk of cardiovascular disease. mdpi.com

In the context of atherogenesis, eicosanoids are involved in the inflammatory processes within atherosclerotic lesions. mdpi.com Pro-inflammatory prostaglandins and leukotrienes can contribute to the development and progression of atherosclerosis. frontiersin.org

Muscle Physiology: Skeletal Muscle Retention and Function

Arachidonic acid plays a role in the adaptive responses of skeletal muscle to exercise, although its precise mechanisms are still under investigation. nih.gov As a precursor to prostaglandins, it is thought that this compound may influence muscle anabolism and repair processes following resistance exercise. nih.gov Some research suggests that arachidonic acid supplementation might enhance muscle protein synthesis and hypertrophy by increasing the production of prostaglandins like PGF2α, which is formed via the COX-2 enzyme. nih.gov

However, studies on the effects of arachidonic acid supplementation on muscle growth have yielded mixed results. One study in resistance-trained men found that prior supplementation with arachidonic acid did not alter the acute anabolic response to resistance exercise in terms of muscle protein synthesis or anabolic signaling. nih.gov Yet, the same study observed that 48 hours after exercise, the group supplemented with arachidonic acid showed stimulated ribosome biogenesis, which could suggest a potential role in augmenting translational capacity in the days following a workout. nih.gov

Other research points to arachidonic acid's involvement in the inflammatory processes that are a natural response to muscle damage from training, which are necessary for repair and growth. tsunaminutrition.com It is proposed that metabolites of arachidonic acid can activate satellite cells, which are crucial for post-exercise muscle regeneration. tsunaminutrition.com Conversely, some in vitro studies have indicated that high concentrations of arachidonic acid might actually impair protein synthetic pathways in human myoblasts. tandfonline.com This suggests that the dose and timing of arachidonic acid availability could be critical factors in its effect on skeletal muscle.

Adipocyte Differentiation and Metabolism

Arachidonic acid and its metabolites have complex and sometimes opposing roles in the regulation of adipocyte differentiation (adipogenesis) and metabolism. nih.gov The impact of arachidonic acid on adiposity can be influenced by dietary factors, such as the protein-to-carbohydrate ratio. nih.gov

Some studies indicate that arachidonic acid can inhibit adipogenesis. nih.govresearchgate.net When added during the differentiation phase of 3T3-L1 preadipocytes, arachidonic acid was found to suppress their development into mature adipocytes. nih.gov This anti-adipogenic effect appears to be mediated by changes in the production of various prostaglandins. Specifically, the addition of arachidonic acid led to increased production of PGE2 and PGF2α, and reduced production of the pro-adipogenic PGI2. nih.gov

Conversely, other research suggests that arachidonic acid can promote the differentiation of preadipocytes. mdpi.com The enzyme lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), which is upregulated during adipocyte differentiation, plays a key role in incorporating arachidonic acid into membrane phospholipids. mdpi.com This increased incorporation of arachidonic acid may lead to the production of endogenous lipid ligands for PPARγ, a master regulator of adipogenesis, thereby enhancing differentiation. mdpi.com Furthermore, arachidonic acid has been shown to inhibit the conversion of white adipocytes to "brite" or beige adipocytes, which have thermogenic properties. This effect is mediated by the synthesis of PGE2 and PGF2α. nih.gov

Immune System Modulation: Inflammation Resolution and Homeostasis

Arachidonic acid is a central figure in the regulation of inflammation and the subsequent return to tissue homeostasis. nih.gov Its metabolites, the eicosanoids, include both pro-inflammatory and anti-inflammatory/pro-resolving mediators. mdpi.comfrontiersin.org

The initial phase of an inflammatory response is often characterized by the production of pro-inflammatory eicosanoids, such as prostaglandins (e.g., PGE2) and leukotrienes, derived from the COX and 5-LOX pathways, respectively. mdpi.comahajournals.org These mediators contribute to the classic signs of inflammation. ahajournals.org

Crucially, the resolution of inflammation is an active process, not merely a passive decay of inflammatory signals. annualreviews.orgnih.gov Arachidonic acid is also the precursor for a class of specialized pro-resolving mediators (SPMs), most notably the lipoxins. nih.govscielo.br Lipoxins, such as Lipoxin A4 (LXA4), are generated through transcellular biosynthesis, often involving the interaction of different cell types, like neutrophils and platelets. nih.gov They act to counter-regulate pro-inflammatory signals, inhibit neutrophil recruitment and infiltration, and stimulate the clearance of apoptotic cells by macrophages (efferocytosis), thereby promoting the resolution of inflammation and a return to tissue homeostasis. nih.govscielo.brnih.gov The production of lipoxins often involves a "class switch" in eicosanoid synthesis during the course of an inflammatory response, where the profile of this compound metabolites shifts from predominantly pro-inflammatory to pro-resolving. mdpi.com

Genetic and Epigenetic Regulation of Arachidonate Pathways

Transcriptional Regulation of Key Enzymes

The expression of enzymes central to the arachidonate cascade is meticulously managed at the level of gene transcription. This involves complex interactions between promoter regions of these genes and various transcription factors, as well as the influence of nuclear receptors.

Promoter Region Analysis and Transcription Factor Binding Sites

The promoter regions of genes encoding key enzymes in the this compound pathway, such as this compound 5-lipoxygenase (ALOX5) and cyclooxygenase-2 (COX-2), contain binding sites for a variety of transcription factors that modulate their expression.

The promoter for the ALOX5 gene, for instance, is characterized by the presence of multiple GC boxes and lacks TATA or CAT boxes, a feature often seen in housekeeping genes. wikipedia.org Consensus binding sites for transcription factors such as Specificity Protein 1 (SP1) and Early Growth Response protein 1 (EGR-1) have been identified in this region. atlasgeneticsoncology.org Five of these GC boxes are arranged in tandem and are recognized by SP1 and Egr-1. wikipedia.org The ALOX5 promoter also contains consensus-binding sites for GATA transcription factors and Nuclear Factor-kappa B (NF-κB). atlasgeneticsoncology.org Similarly, the expression of enzymes like phospholipase C and DAG lipase (B570770), involved in the production of this compound from the diacylglycerol (DAG) pathway, is regulated by transcription factors including NF-κB and Activator Protein-1 (AP-1). ontosight.ai

The COX-2 gene promoter also harbors a TATA-box and numerous binding sites for transcription factors. oup.com The regulation of COX-2 and the adjacent PLA2G4A gene, which produces the substrate for the COX-2 enzyme, can be coordinated through gene looping, allowing for interaction between their promoters. oup.com

Table 1: Transcription Factor Binding Sites in Key this compound Pathway Genes

| Gene | Transcription Factor | Role in Regulation |

| ALOX5 | SP1, EGR-1 | Recognition of GC boxes in the promoter region. wikipedia.org |

| GATA, NF-κB | Presence of consensus-binding sites. atlasgeneticsoncology.org | |

| Phospholipase C, DAG Lipase | NF-κB, AP-1 | Regulation of enzyme expression. ontosight.ai |

| COX-2 | Various | Recruitment to promoter binding sites depending on signaling pathway activation. oup.com |

Role of Vitamin D Receptor

The Vitamin D receptor (VDR) has been identified as a regulator of the this compound pathway. A VDR binding site has been located within a positive regulatory region of the ALOX5 promoter, specifically between positions -779 to -229. atlasgeneticsoncology.org This indicates a direct role for vitamin D in modulating the expression of this key enzyme in the leukotriene synthesis pathway.

Post-Transcriptional and Post-Translational Regulatory Mechanisms

Beyond transcriptional control, the activity of this compound pathway enzymes is also modulated at the post-transcriptional and post-translational levels. These mechanisms provide for rapid and fine-tuned responses to cellular signals.

Post-transcriptional regulation includes processes such as alternative mRNA splicing, alternative mRNA polyadenylation, and regulation by microRNAs (miRNAs), which affect mRNA stability and translation. nih.gov For example, the expression of 5-lipoxygenase (5-LO) is regulated through alternative splicing and nonsense-mediated mRNA decay (NMD). plos.org

Post-translational modifications, primarily phosphorylation, can rapidly alter the catalytic activity of these enzymes. umich.edu For instance, cytosolic phospholipase A2 (cPLA2) is activated upon phosphorylation on serine 505 by kinases like protein kinase C or mitogen-activated protein kinase, which enhances its catalytic efficiency. umich.edu Similarly, 5-lipoxygenase can be phosphorylated by mitogen-activated protein kinase-activated protein kinases, leading to an increase in its enzymatic activity. umich.edu

Epigenetic Mechanisms: DNA Methylation and Histone Deacetylase

Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating the expression of genes in the this compound pathway. These mechanisms can lead to heritable changes in gene expression without altering the underlying DNA sequence.

DNA Methylation: DNA methylation, the addition of a methyl group to a cytosine residue, can influence gene expression. koreamed.org Studies have shown that DNA methylation is strongly involved in the expression of ALOX5. atlasgeneticsoncology.org For example, demethylation of CpG islands in the promoter region of the ALOX15 gene has been shown to transcriptionally upregulate the gene. atlasgeneticsoncology.org In the context of aspirin-exacerbated respiratory disease (AERD), methylation patterns of genes in the arachidonic acid pathway, such as ALOX5AP and PTGES, are altered. nih.gov Specifically, ALOX5AP was found to be hypomethylated, while PTGES was hypermethylated, suggesting that these epigenetic changes could contribute to the disease. nih.gov Furthermore, research in zebrafish has demonstrated that parental dietary arachidonic acid can alter DNA methylation patterns in the liver of both the parents and their offspring, impacting genes related to lipid handling. forskningsradet.noplos.org

Histone Deacetylase: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, generally leading to a more compact chromatin structure and transcriptional repression. Histone deacetylase activity is strongly implicated in the regulation of ALOX5 expression. atlasgeneticsoncology.org For instance, HDAC5 has been shown to repress the expression of the gene encoding calcium-dependent phospholipase A2 (cPLA2) by deacetylating the transcription factor GATA1. aacrjournals.org This, in turn, reduces the production of arachidonic acid. aacrjournals.org Inhibition of histone deacetylases with compounds like trichostatin A can induce the activity of the 5-lipoxygenase promoter. atlasgeneticsoncology.org

Single Nucleotide Polymorphisms (SNPs) and Gene Clusters

Genetic variations in the form of single nucleotide polymorphisms (SNPs) within genes of the this compound pathway can significantly impact an individual's fatty acid metabolism and predisposition to inflammatory conditions.

FADS Gene Cluster: The fatty acid desaturase (FADS) gene cluster on chromosome 11, which includes FADS1, FADS2, and FADS3, is critical for the synthesis of long-chain polyunsaturated fatty acids, including arachidonic acid. nih.govump.edu.pl Polymorphisms in this cluster have a strong association with arachidonic acid levels. nih.gov For example, minor allele carriers of SNPs in the FADS genes often exhibit lower levels of arachidonic acid and higher levels of its precursor, linoleic acid. nih.govump.edu.pl These genetic variations can account for a significant portion of the variance in arachidonic acid levels among individuals. oup.com

ALOX Genes: SNPs in the this compound lipoxygenase (ALOX) genes are also associated with altered arachidonic acid metabolism and disease risk. oup.com For example, certain polymorphisms in ALOX5 and ALOX12 have been linked to conditions such as asthma and type 2 diabetes. wikipedia.orge-century.us Genetic variations in ALOX5AP, the gene encoding the 5-lipoxygenase activating protein, have been associated with an increased risk of myocardial infarction and stroke, likely due to increased leukotriene production. mdpi.com

Table 2: Impact of Key SNPs on this compound Metabolism

| Gene Cluster/Gene | SNP (example) | Effect on this compound Metabolism | Associated Conditions |

| FADS Cluster | rs174545 | Strong association with arachidonic acid levels in serum and erythrocytes. nih.gov | Inflammatory conditions. nih.gov |

| rs174546, rs174537 | Minor allele carriers show lower levels of arachidonic acid. nih.gov | Allergy. mdpi.com | |

| ALOX5 | Promoter repeats | Variants associated with reduced ALOX5 levels and LTC4 production. wikipedia.org | Asthma severity. wikipedia.org |

| ALOX12 | rs312462 | Associated with susceptibility to type 2 diabetes. e-century.us | Type 2 Diabetes. e-century.us |

| ALOX5AP | Various | May increase leukotriene production. mdpi.com | Myocardial Infarction, Stroke. mdpi.com |

Advanced Research Methodologies for Arachidonate Analysis

Mass Spectrometry-Based Lipidomics and Metabolomics

Mass spectrometry (MS) has become the cornerstone of lipidomics and metabolomics, offering unparalleled sensitivity and specificity for the analysis of arachidonate and its derivatives. metwarebio.comnih.govmdpi.com These MS-based approaches can be broadly categorized into targeted and untargeted analyses. Targeted analysis focuses on the quantification of known metabolites, while untargeted approaches aim to classify samples and identify novel compounds. mdpi.com The continuous advancements in MS technology have significantly enhanced the ability to perform comprehensive lipid profiling. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous analysis of arachidonic acid and its numerous metabolites. nih.govnih.govcore.ac.uk This method offers high sensitivity, selectivity, and the capability to measure a broad spectrum of eicosanoids in a single analytical run. nih.govcore.ac.uk Sample preparation typically involves solid-phase extraction to remove interfering substances from biological matrices like plasma or tissue homogenates. nih.gov The subsequent chromatographic separation, often using a C8 or C18 column, resolves the various eicosanoids before they are detected by the mass spectrometer. nih.gov

LC-MS/MS methods have been developed and validated for the concurrent quantification of prostaglandins (B1171923) (PGs), dihydroxyeicosatrienoic acids (DiHETrEs), hydroxyeicosatetraenoic acids (HETEs), and epoxyeicosatrienoic acids (EETs) in biological samples such as rat brain tissue. nih.gov The validated lower limit of quantitation for many eicosanoids can reach the picogram per milliliter (pg/mL) range, demonstrating the high sensitivity of this technique. nih.gov Furthermore, LC-MS/MS is considered a robust tool for quantifying eicosanoid production in cell culture experiments, providing valuable insights into cellular signaling pathways. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has historically been a key technique for the quantitative analysis of this compound and its prostanoid metabolites in biological extracts. nih.gov This method has been successfully applied to measure this compound and prostaglandins in human gastrointestinal cancers and normal tissues. nih.gov A study using GC-MS found microgram per gram amounts of this compound in these tissues, with a notable abundance in tumors. nih.gov

However, GC-MS analysis often requires derivatization of the analytes to increase their volatility and thermal stability, which can be a tedious process. nih.govcreative-proteomics.com This requirement also makes it less suitable for thermally labile compounds. nih.gov Despite these limitations, GC-MS with electron capture negative chemical ionization can provide excellent sensitivity for measuring arachidonic acid after derivatization to its pentafluorobenzyl ester. nih.gov It has been used to determine the this compound content in total lipids and various phospholipid classes in cell models like human U937 cells. nih.gov

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has emerged as a promising, environmentally friendly alternative for eicosanoid analysis. nih.govresearchgate.netrsc.org This technique utilizes supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, allowing for faster separations compared to traditional liquid chromatography. nih.govresearchgate.net By adding polar co-solvents, SFC can effectively separate a wide range of analytes with varying polarities, including the structurally diverse eicosanoids. nih.govresearchgate.net

Recent studies have demonstrated the development of rapid and sensitive SFC-MS/MS methods for the simultaneous measurement of multiple arachidonic acid metabolites in biological samples. rsc.orgdiva-portal.org One such method achieved the separation and quantification of five key eicosanoids within a three-minute analysis time. rsc.orgdiva-portal.org The method was validated for linearity, accuracy, and precision, proving its reliability for high-throughput analyses. researchgate.netrsc.org SFC is particularly well-suited for chiral separations, which is crucial for distinguishing between different stereoisomers of eicosanoids. nih.govacs.org

Targeted Chiral Analysis

The metabolism of arachidonic acid often results in the formation of enantiomers and regioisomers, which can have distinct biological activities. mdpi.comnih.govnih.gov Targeted chiral analysis is therefore essential to differentiate between these isomers and to distinguish between enzymatically produced eicosanoids, which are typically stereoselective, and those formed through non-enzymatic pathways that generate racemic mixtures. nih.govupenn.edusemanticscholar.org

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for targeted chiral lipidomics. nih.govnih.govupenn.edu Chiral stationary phases are used to resolve enantiomeric pairs, which can then be quantified with high sensitivity and specificity using selected reaction monitoring (SRM) on a tandem mass spectrometer. nih.govnih.gov This approach has been successfully used to study the stereoselective metabolism of arachidonic acid by enzymes like cyclooxygenase-2 (COX-2) and 15-lipoxygenase-1 (15-LOX-1). nih.gov For instance, chiral LC-MS analysis revealed that 15(S)-HETE is the primary product of 15-LOX-1 activity in transfected cells. nih.gov

Immunological Assays (e.g., ELISA for Specific Eicosanoids)